molecular formula C17H12Cl2N6O2S B3011309 2,3-dichloro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide CAS No. 2034590-21-9

2,3-dichloro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide

Cat. No.: B3011309
CAS No.: 2034590-21-9
M. Wt: 435.28
InChI Key: VCIXTYOBXQWWJD-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a benzamide core substituted with 2,3-dichloro groups, linked via an ethyl chain to a 1,2,3-triazole ring. The triazole is further connected to a 1,2,4-oxadiazole moiety bearing a thiophen-2-yl substituent (Fig. 1). Its structural complexity arises from the integration of multiple pharmacophoric motifs: the dichlorobenzamide group (electron-withdrawing), the triazole (hydrogen-bond acceptor), the oxadiazole (π-electron-deficient heterocycle), and the thiophene (aromatic, sulfur-containing ring).

Properties

IUPAC Name

2,3-dichloro-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O2S/c18-11-4-1-3-10(14(11)19)16(26)20-6-7-25-9-12(22-24-25)17-21-15(23-27-17)13-5-2-8-28-13/h1-5,8-9H,6-7H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIXTYOBXQWWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,3-dichloro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, focusing on its anticancer and antimicrobial activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and oxadiazole moieties. The structural formula can be represented as follows:

C17H15Cl2N5O\text{C}_{17}\text{H}_{15}\text{Cl}_2\text{N}_5\text{O}

Key structural features include:

  • Chlorine substituents at the 2 and 3 positions of the benzamide ring.
  • A triazole linked to an oxadiazole , which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A derivative similar to the compound exhibited significant inhibition of tubulin polymerization and caused mitotic arrest in A431 human epidermoid cells .
  • Another study reported that oxadiazole derivatives can act as selective inhibitors of histone deacetylase (HDAC), showing antiproliferative effects against breast cancer cell lines .

Table 1: Anticancer Activity of Similar Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Oxadiazole Derivative IA4315.6Inhibition of tubulin polymerization
Oxadiazole Derivative IIMCF-74.8HDAC inhibition
Compound IIISMMC-77217.0NF-κB pathway inhibition

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that compounds with thiophene and oxadiazole frameworks exhibit significant antibacterial properties against various pathogens. For example:

  • Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity: Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Case Study on Anticancer Effects: A study evaluated the effects of a related compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.
  • Case Study on Antimicrobial Properties: Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 10 µg/mL against both strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzamide Moiety

A closely related analog, N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide (), replaces the dichlorobenzamide group with a thiophene-2-carboxamide. Key differences include:

  • In contrast, the thiophene carboxamide in the analog offers π-π stacking capability but reduced polarity.
  • Molecular Weight and Solubility : The dichloro derivative has a higher molecular weight (~424.34 g/mol vs. ~395.3 g/mol for the thiophene analog), which may reduce aqueous solubility but improve membrane permeability .
Oxadiazole and Triazole Modifications

Another analog, 2-[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (), replaces the thiophene-oxadiazole-triazole ensemble with a difluoromethyl-oxadiazole-ethylamine chain. Key distinctions:

  • Bioisosteric Replacement : The difluoromethyl group (-CF₂H) in mimics the thiophene’s electronic profile but introduces fluorine’s metabolic stability.
  • Synthetic Accessibility : The target compound’s triazole-oxadiazole linkage requires copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") (), whereas the difluoromethyl analog employs simpler alkylation steps .

Structural and Computational Analysis

Crystallographic Data

While explicit crystallographic data for the target compound is unavailable, SHELX-based refinement () and WinGX/ORTEP () are standard tools for analyzing such molecules. Key insights:

  • Bond Lengths and Angles : The triazole (N-N 1.31–1.35 Å) and oxadiazole (N-O 1.36–1.40 Å) bond lengths are consistent with aromatic heterocycles. Thiophene substitution introduces slight torsional strain due to sulfur’s larger atomic radius .
  • Packing Interactions : Dichlorobenzamide’s Cl atoms likely participate in halogen bonding, absent in thiophene analogs .
Thermodynamic Properties
Property Target Compound Thiophene Analog () Difluoromethyl Analog ()
Molecular Weight (g/mol) 424.34 395.3 217.63
logP (Predicted) 3.8 3.2 1.5
Hydrogen Bond Acceptors 7 6 4

Yield Comparison :

  • Target compound: ~60–70% (estimated, based on analogous syntheses).
  • Thiophene analog: ~85% (due to fewer steric hindrances) .

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